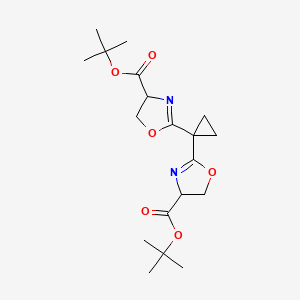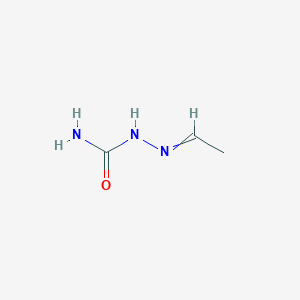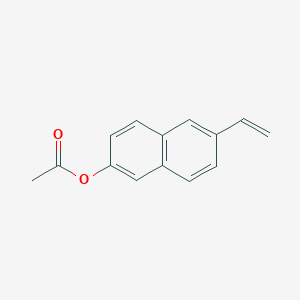![molecular formula C32H34P2 B12505973 ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: is an organophosphorus compound that features two diphenylphosphanyl groups attached to a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane typically involves the reaction of cyclohexylmethyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: undergoes several types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the electrophile used but typically involve the replacement of a hydrogen atom on the phosphine group with the electrophile.
Wissenschaftliche Forschungsanwendungen
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the metal center.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Wirkmechanismus
The mechanism by which ({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphine groups coordinate to a metal center, altering its electronic properties and facilitating various catalytic processes. The cyclohexyl group provides steric bulk, influencing the overall geometry and reactivity of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but lacks the cyclohexyl group.
1,2-Bis(diphenylphosphino)ethane (DPPE): Similar in having two phosphine groups but differs in the backbone structure.
Uniqueness
({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane: is unique due to the presence of the cyclohexyl group, which provides additional steric bulk and can influence the reactivity and selectivity of the metal center in catalytic applications.
Eigenschaften
IUPAC Name |
[2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)





![4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)

![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
